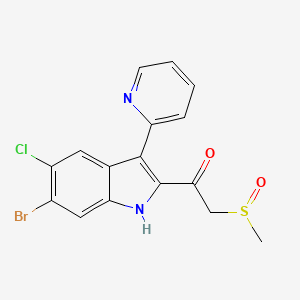

6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole

Vue d'ensemble

Description

Sch 24937 is an immunosuppressant with potent inhibitory effects on B lymphocyte mediated immune responses.

Activité Biologique

6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromine atom at position 6

- A chlorine atom at position 5

- A methylsulfinylacetyl group attached to the indole nitrogen

- A pyridyl ring at position 3

This unique arrangement may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Indoles are known to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has been shown to affect cell cycle regulation and inhibit key signaling pathways like NF-κB, which is often activated in cancerous cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Bromo... | SW480 Colon Cancer | 12.5 | Inhibits proliferation |

| HCT116 Colon Cancer | 5 | Induces apoptosis |

In a study involving various substituted indoles, this compound was identified as a potent inhibitor of cell growth in colon cancer cell lines, with effective concentrations being significantly lower than those required for cytotoxicity .

Antimicrobial Activity

Indole compounds have also been noted for their antimicrobial properties. The compound's structural features may enhance its ability to combat microbial infections:

- Activity Spectrum : Preliminary tests indicate effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies

- Colon Cancer Treatment : In a controlled laboratory setting, this compound was administered to SW480 and HCT116 colon cancer cells. Results showed a marked reduction in cell viability at concentrations as low as 12.5 µM, with significant inhibition of NF-κB activation observed at submicromolar levels .

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several indole derivatives, including the compound . Results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

Indole derivatives, including 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole, are recognized for their diverse pharmacological properties:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Indoles have been documented to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A related study demonstrated that similar compounds significantly reduced COX-1 and COX-2 activity.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| 6-Bromo derivative | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Anticancer Research

Indole derivatives have also been investigated for their anticancer properties:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and the inhibition of cell proliferation .

- Case Studies : In vitro studies have shown that similar indole derivatives can reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of indole derivatives:

- Oxidative Stress Reduction : Compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Environmental Applications

Indole derivatives are also being explored for their environmental applications:

Propriétés

IUPAC Name |

1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUSHOZBKOBMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920753 | |

| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75696-17-2, 112405-57-9 | |

| Record name | Sch 24937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.